N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a furan-3-carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary targets of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide are currently unknown. This compound is structurally related to benzothiazole derivatives, which have been associated with diverse biological activities . .
Mode of Action
Given its structural similarity to benzothiazole derivatives, it may interact with biological targets in a similar manner
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given its structural similarity to benzothiazole derivatives, it may have similar effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the dimethylaminoethyl group: This step might involve alkylation reactions using dimethylamine and appropriate alkyl halides.
Formation of the furan-3-carboxamide: This can be synthesized through amide bond formation reactions, often using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The dimethylaminoethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor in the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzamide
- N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide may exhibit unique properties due to the presence of the furan ring, which can influence its electronic distribution and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVVVYCIXGFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=COC=C1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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